molecular formula C9H13F3N2O3 B1383327 Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate CAS No. 1706436-86-3

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

Cat. No.: B1383327
CAS No.: 1706436-86-3
M. Wt: 254.21 g/mol
InChI Key: UWGSPQVLRQGESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS 1257293-97-2) is a high-purity chemical building block supplied with a guaranteed purity of 95% . This compound, with the molecular formula C7H12N2O·C2O2HF3, features a ketone bridge connecting two azetidine rings, making it a valuable scaffold in medicinal chemistry and drug discovery research . The azetidine ring is a saturated four-membered nitrogen heterocycle that is of significant interest due to its desirable properties in optimizing the pharmacokinetic profiles of drug candidates. The compound is offered as a trifluoroacetate (TFA) salt, a common formulation used to enhance the solubility and stability of amines and other basic compounds for research purposes . The trifluoroacetate anion is the conjugate base of trifluoroacetic acid . As a key synthetic intermediate, this building block is exclusively intended for Research Use Only and is not meant for diagnostic, therapeutic, or personal use. Researchers can utilize this compound in various applications, including the synthesis of more complex molecules for pharmaceutical screening, the development of enzyme inhibitors, and as a rigid core in probe and ligand design. The product is available for swift shipment from US stock .

Properties

IUPAC Name

azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGSPQVLRQGESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner–Wadsworth–Emmons Reaction

This method involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base. The reaction conditions, such as temperature, solvent choice, and concentration of reactants, significantly influence the yield and purity of the final product. For example, using acetonitrile as a solvent at elevated temperatures can enhance the reaction rate and product formation.

Reaction Conditions

  • Solvent : Acetonitrile (CH₃CN) is commonly used due to its ability to enhance reaction rates at elevated temperatures.
  • Temperature : Elevated temperatures are preferred to increase the reaction rate.
  • Concentration of Reactants : Careful control of reactant concentrations is crucial to optimize yield and purity.

Analysis of Reaction Conditions

The choice of solvent and reaction temperature plays a critical role in the synthesis of this compound. The following table summarizes the effects of different solvents and temperatures on the reaction:

Solvent Temperature (°C) Reaction Time (h) Yield/Purity
CH₃CN Elevated Varies High
DMSO 50 72 High

Characterization Techniques

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone derivatives, while reduction may produce various azetidine-containing compounds.

Scientific Research Applications

Table 1: Summary of Synthetic Methods

Method Reagents Conditions
ReductionLithium aluminium hydrideAnhydrous conditions
Combination ReductionLiAlH4 + AlCl3Controlled temperature
DimerizationAzetidine + TFADMSO or CH3CN solvent

Chemistry

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate serves as a building block in the synthesis of more complex molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it valuable for creating diverse chemical entities .

Biology

Research has indicated that this compound may possess antimicrobial and antiviral properties . Studies are ongoing to explore its interactions with biological targets, which could lead to the development of new therapeutic agents .

Medicine

The compound is being investigated for its potential in drug development , particularly in designing pharmaceuticals targeting specific diseases. Its unique structural properties may facilitate the creation of novel drugs with enhanced efficacy and reduced side effects .

Case Study 1: Antiviral Activity

A study focusing on azetidine derivatives demonstrated that certain modifications to the azetidine framework could enhance antiviral activity against specific viruses. The mechanisms involved interactions with viral enzymes, suggesting a pathway for developing antiviral medications based on this compound .

Case Study 2: Drug Design

Researchers have explored the use of this compound in synthesizing compounds aimed at modulating GABAA receptors, which are crucial in treating neurological disorders. The structural modifications allowed for the enhancement of binding affinity and selectivity .

Table 2: Comparison with Related Compounds

Compound Structure Applications
AzetidineSingle azetidine ringBasic research, chemical intermediates
Azetidinoneβ-lactam structureAntibiotic development
PyrrolidineFive-membered ringDiverse chemical synthesis

Mechanism of Action

The mechanism of action of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine rings in the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Comparison of Azetidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate C₇H₁₀F₃NO₃ 213.15 Bicyclic azetidine, trifluoroacetate counterion, high ring strain
1-(Azetidin-3-yl)ethanone C₅H₉NO 99.13 Monocyclic azetidine, ketone group; simpler structure, lower solubility
Azetidine-2-carboxylic acid C₄H₇NO₂ 101.10 Functionalized azetidine with carboxylic acid; used in peptide mimetics

Key Observations :

  • The trifluoroacetate salt improves aqueous solubility compared to neutral azetidine derivatives like 1-(azetidin-3-yl)ethanone.

Heterocyclic Cannabinoid Analogs (Indole/Pyrrole Derivatives)

  • Side Chain Length: Optimal CB1 receptor binding in cannabinoids requires 4–6 carbon side chains; shorter chains reduce activity .
  • Heterocycle Impact: Pyrrole-derived cannabinoids show lower potency than indole analogs, suggesting azetidine’s smaller size and strain might further alter receptor interactions .

Table 2: Structural Features Influencing Bioactivity in Heterocyclic Compounds

Compound Class Heterocycle Side Chain Length Receptor Affinity (CB1) In Vivo Potency
Indole-derived Indole 4–6 carbons High High
Pyrrole-derived Pyrrole 4–6 carbons Moderate Moderate
Azetidine derivatives Azetidine N/A Unknown Unknown

Implications for this compound:

  • The compound’s lack of a flexible side chain (unlike cannabinoids) may limit receptor engagement but could favor selectivity for targets requiring compact, rigid scaffolds.
  • Azetidine’s strain might increase reactivity, enabling covalent binding or unique metabolic pathways compared to indole/pyrrole systems .

Trifluoroacetate Salts vs. Other Counterions

Trifluoroacetate (TFA) is a common counterion in pharmaceutical salts. Comparisons with other salts include:

Table 3: Counterion Effects on Drug Properties

Counterion Solubility (Polar Solvents) Stability (pH Sensitivity) Common Applications
Trifluoroacetate High Stable under acidic conditions Peptides, polar small molecules
Hydrochloride Moderate to high Sensitive to basic conditions Alkaloids, amines
Mesylate High Broad pH stability Hydrophobic APIs

Relevance to Target Compound :

  • The TFA counterion likely enhances solubility in acetonitrile or methanol, facilitating chromatographic purification .
  • Stability under acidic conditions may make the compound suitable for oral formulations with enteric coatings.

Biological Activity

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features two azetidine rings, which contribute to its unique chemical properties. The presence of trifluoroacetate enhances its solubility and reactivity, making it a valuable candidate for further biological studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The azetidine rings can engage with enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Effects : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
  • Antiviral Properties : Investigations into its antiviral capabilities are ongoing, with some evidence pointing towards effectiveness against viral infections.

Antimicrobial Activity

Recent studies have indicated that this compound shows promising antimicrobial activity. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli< 1 μg/mL
S. aureus< 0.5 μg/mL
C. albicans< 2 μg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antiviral Activity

The compound's antiviral properties have also been explored. In vitro studies demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus, indicating a potential mechanism involving interference with viral entry or replication .

Case Studies and Research Findings

  • Antimicrobial Efficacy in Clinical Isolates :
    A study evaluated the efficacy of the compound against clinical isolates of multidrug-resistant bacteria. Results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents .
  • In Vivo Studies :
    Animal models have been used to assess the safety and efficacy of this compound. In one study, mice treated with the compound showed reduced bacterial loads in infected tissues compared to control groups .
  • Structure-Activity Relationship (SAR) Studies :
    SAR studies have indicated that modifications to the azetidine rings can enhance biological activity. Certain derivatives demonstrated improved potency against both bacterial and viral targets .

Q & A

Basic: What are the key considerations for synthesizing azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate with high purity?

Answer:
Synthesis optimization requires precise control of reaction conditions, including stoichiometry, temperature, and solvent selection. For example, trifluoroacetate derivatives often form during purification steps via counterion exchange, as seen in the preparation of azetidine-containing compounds using trifluoroacetic acid (TFA) for deprotection or salt formation . To minimize impurities, employ column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) and monitor intermediates via LC-MS. Evidence from azetidine trifluoroacetate analogs highlights the need for anhydrous conditions to prevent hydrolysis of the azetidine ring .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:
Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the presence of the trifluoroacetate counterion (δ ~ -75 ppm in 19F^{19}\text{F}-NMR) and azetidine ring protons (δ 3.5–4.5 ppm for N-CH2_2 groups) .
  • X-ray Crystallography : Employ SHELX software for structure refinement, leveraging high-resolution data to resolve potential disorder in the trifluoroacetate moiety .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with mass accuracy < 5 ppm to confirm molecular formula .

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:
Stability studies should address:

  • Moisture Sensitivity : The compound may hydrolyze in aqueous environments, releasing TFA and altering pH. Store under inert gas (argon) at -20°C in desiccated conditions .
  • Thermal Degradation : Thermogravimetric analysis (TGA) can identify decomposition thresholds. Trifluoroacetate salts typically degrade above 150°C, but azetidine rings may destabilize at lower temperatures .
  • Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) can detect photolytic byproducts.

Advanced: What analytical challenges arise when quantifying trifluoroacetate counterions in this compound?

Answer:
Key challenges include:

  • NMR Signal Overlap : Trifluoroacetate’s 19F^{19}\text{F}-NMR signal can mask other fluorinated impurities. Use 13C^{13}\text{C}-NMR with DEPT editing to isolate carbonyl carbons (δ ~ 160 ppm) .
  • Chromatographic Interference : Reverse-phase HPLC may co-elute TFA with polar degradation products. Optimize mobile phases with ion-pairing agents (e.g., heptafluorobutyric acid) to enhance resolution .
  • Quantitative Recovery : Validate recovery rates via spiked samples, as TFA’s volatility can lead to underestimation in lyophilized preparations .

Advanced: How is this compound applied in medicinal chemistry research, particularly in targeting enzyme inhibition?

Answer:
Azetidine trifluoroacetate derivatives are explored as:

  • Kinase Inhibitors : The azetidine scaffold’s rigidity enhances binding to ATP pockets. For example, analogs with similar structures show activity against monoacylglycerol lipase (MAGL) in positron emission tomography (PET) tracer development .
  • Protease Targeting : The trifluoroacetate group improves solubility for in vitro assays, while the methanone linker enables covalent bonding to catalytic residues .
  • Structure-Activity Relationship (SAR) Studies : Modify the azetidine substituents to assess steric and electronic effects on potency. Computational docking (e.g., AutoDock Vina) paired with kinetic assays validates binding modes .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Discrepancies often stem from:

  • Reaction Scale : Small-scale syntheses (<100 mg) may report higher yields due to easier impurity removal. Scale-up introduces mixing inefficiencies; use microreactors for reproducibility .
  • Counterion Exchange : Unaccounted TFA incorporation during purification (e.g., HPLC with TFA-containing mobile phases) artificially inflates yields. Quantify free TFA via ion chromatography .
  • Byproduct Formation : Side reactions (e.g., azetidine ring opening) can reduce yields. Monitor reactions in real-time with inline FTIR to optimize quenching points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
Reactant of Route 2
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

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